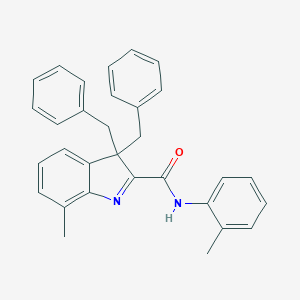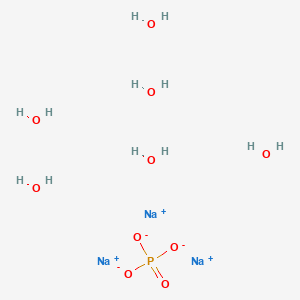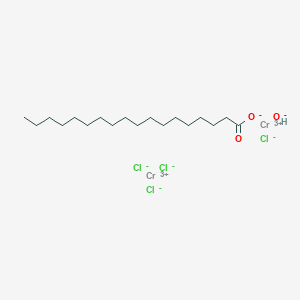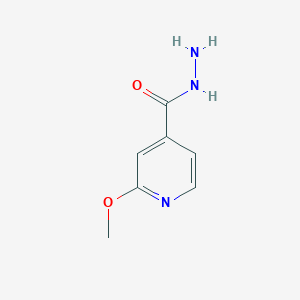![molecular formula C9H18N2O B099766 3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- CAS No. 17740-50-0](/img/structure/B99766.png)
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMXAA and has been studied extensively for its potential use in cancer treatment. DMXAA is a synthetic compound that was first synthesized in the 1990s and has since been studied for its anti-tumor effects.
Mechanism Of Action
The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical And Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can lead to the death of cancer cells.
Advantages And Limitations For Lab Experiments
DMXAA has a number of advantages for use in lab experiments. This compound is highly stable and can be easily synthesized in large quantities. DMXAA has also been shown to be highly effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to be highly toxic at high doses, which can make it difficult to study in vivo. Additionally, the mechanism of action of DMXAA is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are a number of future directions for research on DMXAA. One potential direction is the development of new synthesis methods that can produce DMXAA in higher yields or with greater purity. Another potential direction is the study of the mechanism of action of DMXAA in greater detail, which could lead to the development of new cancer treatments. Additionally, the use of DMXAA in combination with other cancer treatments, such as immunotherapy, could be explored further to determine its potential efficacy.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-one with ethylene glycol in the presence of sodium hydroxide. The resulting compound is then reduced using sodium borohydride to produce DMXAA. This synthesis method has been studied extensively and has been found to be highly effective in producing DMXAA in high yields.
Scientific Research Applications
DMXAA has been studied extensively for its potential use in cancer treatment. This compound has been found to have potent anti-tumor effects and has been shown to induce tumor necrosis in a variety of cancer cell lines. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
CAS RN |
17740-50-0 |
|---|---|
Product Name |
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- |
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-3-9(10)7-11(6-8)4-5-12/h8-9,12H,2-7H2,1H3 |
InChI Key |
CQDICPVHFMTUNE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(C2)CCO |
Canonical SMILES |
CN1C2CCC1CN(C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



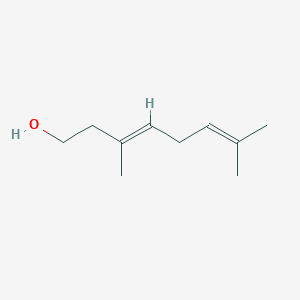
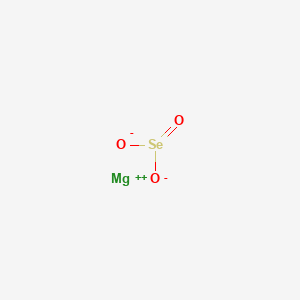
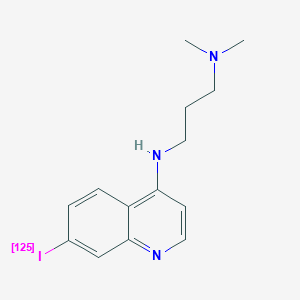

![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
